![molecular formula C15H13N5O3 B4372689 1-methyl-3-{[(3-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4372689.png)
1-methyl-3-{[(3-phenyl-1H-pyrazol-5-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Methyl-3-{[(3-Phenyl-1H-Pyrazol-5-yl)Amino]Carbonyl}-1H-Pyrazole-4-Carboxylic Acid is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole core
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of catalysts and controlled reaction conditions to minimize by-products and enhance efficiency. The choice of solvents and reagents is also critical to achieving the desired product on a large scale.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its biological activity has been explored in various assays, potentially offering insights into new therapeutic targets.
Medicine: Research is ongoing to determine its efficacy in treating certain diseases, with some studies suggesting anti-inflammatory and anticancer properties.
Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing cellular processes and signaling pathways. Further research is needed to fully elucidate its mode of action.
Comparison with Similar Compounds
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
3-Phenyl-1H-pyrazole-5-carboxylic acid
1-Methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness: Compared to these similar compounds, 1-Methyl-3-{[(3-Phenyl-1H-Pyrazol-5-yl)Amino]Carbonyl}-1H-Pyrazole-4-Carboxylic Acid stands out due to its additional amino carbonyl group, which may confer unique chemical and biological properties.
This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.
Properties
IUPAC Name |
1-methyl-3-[(5-phenyl-1H-pyrazol-3-yl)carbamoyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3/c1-20-8-10(15(22)23)13(19-20)14(21)16-12-7-11(17-18-12)9-5-3-2-4-6-9/h2-8H,1H3,(H,22,23)(H2,16,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXIJPHEEDEGPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=NNC(=C2)C3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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